molecular formula C19H28N4O4S B486120 N-(4-{[4-(1-azepanylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide CAS No. 825607-31-6

N-(4-{[4-(1-azepanylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

Cat. No.: B486120
CAS No.: 825607-31-6
M. Wt: 408.5g/mol
InChI Key: PJVJDRDZFMQFTO-UHFFFAOYSA-N
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Description

“N-(4-{[4-(1-azepanylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide” is a chemical compound with the molecular formula C19H28N4O4S . It has a molecular weight of 408.52 .


Molecular Structure Analysis

The molecular structure of this compound is derived from its molecular formula, C19H28N4O4S . It contains an azepane ring, which is a seven-membered ring with one nitrogen atom, attached to a carbonyl group. This is further attached to a piperazine ring, which is a six-membered ring with two nitrogen atoms, through a sulfonyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. It likely has a relatively high molecular weight due to its complex structure and multiple functional groups .

Mechanism of Action

While the exact mechanism of action for this compound is not specified, similar sulfonamide derivatives have been found to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in the folate pathway. This inhibition can lead to antimicrobial and antitumor activities .

Properties

IUPAC Name

N-[4-[4-(azepane-1-carbonyl)piperazin-1-yl]sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4S/c1-16(24)20-17-6-8-18(9-7-17)28(26,27)23-14-12-22(13-15-23)19(25)21-10-4-2-3-5-11-21/h6-9H,2-5,10-15H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVJDRDZFMQFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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